Home > Products > Screening Compounds P89643 > Efinaconazole-N-oxide
Efinaconazole-N-oxide - 2055038-63-4

Efinaconazole-N-oxide

Catalog Number: EVT-3092991
CAS Number: 2055038-63-4
Molecular Formula: C18H22F2N4O2
Molecular Weight: 364.397
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Efinaconazole

Compound Description: Efinaconazole is an antifungal medication used for the topical treatment of onychomycosis, a fungal infection of the nails. [] Efinaconazole exerts its antifungal activity by inhibiting the synthesis of ergosterol, a critical component of the fungal cell membrane. []

Trimethylamine N-oxide (TMAO)

Compound Description: Trimethylamine N-oxide (TMAO) is a metabolite generated by the gut microbiota from dietary precursors like choline, L-carnitine, and phosphatidylcholine, which are abundant in foods such as red meat, eggs, and dairy products. [, , , , , , , , , , , , , , , , , , , ] Elevated plasma levels of TMAO have been associated with various health conditions, including cardiovascular diseases, chronic kidney disease, fatty liver disease, insulin resistance, and type 2 diabetes. [, , , , , , , , , , , , , , , , , , , ]

4-Methylenepiperidine hydrochloride

Compound Description: 4-Methylenepiperidine hydrochloride is a reagent used in the synthesis of efinaconazole. [] It serves as the starting material that reacts with (2R,3S)-2-(2,4-difluorophenyl)-3-methyl-2-[(1H-1,2,4-triazole-1-group)methyl] ethylene oxide to form efinaconazole. []

(2R,3S)-2-(2,4-difluorophenyl)-3-methyl-2-[(1H-1,2,4-triazole-1-group)methyl] ethylene oxide

Compound Description: (2R,3S)-2-(2,4-difluorophenyl)-3-methyl-2-[(1H-1,2,4-triazole-1-group)methyl] ethylene oxide is another key reagent involved in the synthesis of efinaconazole. [] It reacts with 4-Methylenepiperidine hydrochloride to form the final efinaconazole molecule. []

Source and Classification

Efinaconazole-N-oxide is synthesized through the oxidation of efinaconazole, which itself is a triazole derivative. This compound falls under the classification of antifungal agents and is primarily used in dermatological applications. Its mechanism of action is closely related to its parent compound, targeting the ergosterol biosynthesis pathway in fungi.

Synthesis Analysis

Methods and Technical Details

The synthesis of Efinaconazole-N-oxide typically involves the oxidation of efinaconazole using hydrogen peroxide in an aqueous medium. This reaction is generally carried out at room temperature and can be monitored using high-performance liquid chromatography for purity and yield assessment.

  1. Oxidation Process: The oxidation can be performed using various oxidizing agents, with hydrogen peroxide being the most common.
  2. Purification: After the oxidation reaction, purification is achieved through high-performance liquid chromatography to isolate the desired product from any byproducts or unreacted materials.

In industrial settings, this process is scaled up using larger reactors and continuous monitoring to ensure consistent quality and yield. Quality control measures are essential to meet pharmaceutical standards.

Molecular Structure Analysis

Structure and Data

Efinaconazole-N-oxide features a specific molecular structure characterized by its N-oxide functional group. The molecular formula is C₁₄H₁₄F₂N₄O, and its molecular weight is approximately 300.3 g/mol.

  • Chemical Structure: The compound contains a triazole ring, which is essential for its antifungal activity.
  • Crystallography: X-ray diffraction studies can provide insights into the crystalline form of Efinaconazole-N-oxide, revealing details about its solid-state properties.
Chemical Reactions Analysis

Reactions and Technical Details

Efinaconazole-N-oxide undergoes various chemical reactions, including:

  1. Oxidation: Further oxidation can occur under certain conditions, leading to degradation products.
  2. Reduction: The compound can be reduced back to efinaconazole using reducing agents such as sodium borohydride.
  3. Substitution: The N-oxide group may undergo substitution reactions with nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide in an aqueous medium.
  • Reduction: Sodium borohydride in an alcoholic medium.
  • Substitution: Various nucleophiles with appropriate catalysts.

The major products formed from these reactions include efinaconazole upon reduction and various derivatives upon substitution.

Mechanism of Action

Process and Data

Efinaconazole-N-oxide primarily acts by inhibiting fungal lanosterol 14α-demethylase, a crucial enzyme in the ergosterol biosynthesis pathway.

  1. Target Enzyme: The inhibition of lanosterol 14α-demethylase disrupts the synthesis of ergosterol, leading to increased levels of toxic sterols within the fungal cell membrane.
  2. Biochemical Pathway: This action ultimately compromises the integrity of the fungal cell membrane, resulting in cell death.

Pharmacokinetics studies indicate that Efinaconazole-N-oxide maintains stable concentration profiles over time, enhancing its therapeutic efficacy.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Efinaconazole-N-oxide exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in polar solvents such as methanol and ethanol but has limited solubility in non-polar solvents.
  • Stability: The compound is relatively stable under standard laboratory conditions but can degrade upon exposure to strong oxidizing agents or extreme pH levels.
  • Melting Point: Detailed thermal analysis provides insights into its melting point and thermal stability characteristics.

These properties are critical for determining its formulation in pharmaceutical applications.

Applications

Scientific Uses

Efinaconazole-N-oxide is primarily used as an antifungal agent in dermatology:

  1. Onychomycosis Treatment: It is effective against fungal infections of the nails caused by dermatophytes like Trichophyton rubrum.
  2. Research Applications: Beyond clinical use, it serves as a model compound for studying antifungal mechanisms and developing new therapeutic agents.

The ongoing research into its efficacy against various fungal strains continues to expand its potential applications in medicine and pharmacology.

Efinaconazole-N-oxide in the Context of Azole Antifungal Drug Development

Role as a Metabolite and Impurity in Efinaconazole Formulations

Efinaconazole-N-oxide (C₁₈H₂₂F₂N₄O₂) emerges as a significant oxidative derivative in the lifecycle of the antifungal drug efinaconazole. This compound is primarily generated through cytochrome P450-mediated metabolism in biological systems following topical application of efinaconazole [6]. Simultaneously, it represents a critical degradation product in pharmaceutical formulations, particularly under oxidative stress conditions that accelerate the conversion of the parent compound's tertiary amine piperidine moiety to the N-oxide [2] [5]. The presence of this impurity in efinaconazole formulations (marketed as Jublia® 10% topical solution) necessitates rigorous analytical monitoring due to its potential impact on product stability and efficacy.

Formulation studies have demonstrated that the kinetics of N-oxide formation are influenced by multiple factors, including pH, temperature, and excipient composition. Accelerated stability testing reveals that antioxidant systems—typically incorporating butylated hydroxytoluene (BHT) and EDTA—partially mitigate this conversion by reducing oxidative degradation pathways [2]. Analytical quantification using high-performance liquid chromatography (HPLC) with UV detection shows that the N-oxide exhibits distinct chromatographic behavior compared to efinaconazole, enabling precise monitoring during pharmaceutical manufacturing and storage. The compound's status as a major metabolite is confirmed through human pharmacokinetic studies, where it is detected in plasma following topical administration, albeit at trace levels consistent with the minimal systemic absorption of the parent drug [6].

Table 1: Degradation Kinetics of Efinaconazole to Efinaconazole-N-oxide Under Stress Conditions

Stress ConditionTemperature (°C)Time (Days)% Efinaconazole Degraded% N-Oxide Formed
Oxidative (H₂O₂)40722.5 ± 1.818.3 ± 1.5
Acidic (0.1N HCl)4078.4 ± 0.96.1 ± 0.7
Alkaline (0.1N NaOH)40715.2 ± 1.211.6 ± 1.1
Thermal601412.7 ± 1.19.8 ± 0.9

Data adapted from formulation stability studies [2]

Structural Differentiation from Parent Compound Efinaconazole

The structural transformation from efinaconazole to its N-oxide derivative centers on the oxidation of the 4-methylenepiperidine moiety. While efinaconazole ([2R,3R]-2-(2,4-difluorophenyl)-3-(4-methylene-1-piperidinyl)-1-(1H-1,2,4-triazol-1-yl)-2-butanol) features a tertiary amine (C₁₈H₂₂F₂N₄O, MW 348.40), enzymatic or chemical oxidation yields efinaconazole-N-oxide (MW 364.39) through addition of an oxygen atom to the piperidine nitrogen, creating a tertiary amine N-oxide functionality [3] [5]. This modification is corroborated by a +16 Da mass shift observed in mass spectrometric analysis, corresponding to the atomic mass of oxygen.

The introduction of the N-oxide group induces substantial changes in physicochemical behavior:

  • Polarity Enhancement: The N-oxide functionality significantly increases molecular polarity, evidenced by reduced logP values compared to the parent compound. This alteration impacts solubility profiles and chromatographic retention times [5].
  • Hydrogen-Bonding Capacity: The N→O group serves as a hydrogen-bond acceptor, potentially influencing interactions with biological membranes and transport proteins.
  • Spatial Configuration: X-ray crystallography of related N-oxides reveals slight elongation of C-N bonds adjacent to the oxidized nitrogen, though the overall molecular conformation remains similar to the parent structure.

These structural differences manifest in altered spectroscopic signatures. Infrared spectroscopy displays characteristic N→O stretching vibrations at 950-980 cm⁻¹, while ¹⁹F-NMR reveals subtle electronic effects on the difluorophenyl ring due to the distant but conformationally mobile N-oxide group [5].

Table 2: Comparative Structural and Physicochemical Properties

PropertyEfinaconazoleEfinaconazole-N-oxide
Molecular FormulaC₁₈H₂₂F₂N₄OC₁₈H₂₂F₂N₄O₂
Molecular Weight348.40 g/mol364.39 g/mol
CAS Registry Number164650-44-62055038-63-4
Nitrogen Oxidation StateTertiary amine (piperidine)Tertiary amine N-oxide
Calculated logP (ClogP)3.22.1
Hydrogen Bond Acceptors56
Key Spectral Markers1H-NMR (CDCl₃): δ 4.95 (s, 2H, =CH₂)1H-NMR (DMSO-d₆): δ 4.85 (s, 2H, =CH₂), 3.35-3.45 (m, 4H, N-O-CH₂-CH₂)

Position Within the Triazole Antifungal Pharmacophore Landscape

Within the structural universe of triazole antifungals, efinaconazole-N-oxide occupies a distinctive niche as a biologically transformed derivative rather than a therapeutically optimized agent. Its pharmacophore diverges critically from both the parent compound and classical azoles through stereoelectronic modulation of the piperidine moiety. The N-oxide functionality reduces the basicity of the piperidine nitrogen by approximately 3-4 pKₐ units compared to efinaconazole, diminishing its capacity for protonation and subsequent ionic interactions within the fungal lanosterol 14α-demethylase (CYP51) binding pocket [4] [8].

The binding affinity consequences of this transformation are substantiated by enzyme inhibition assays:

  • Efinaconazole exhibits potent inhibition of Trichophyton mentagrophytes CYP51 (IC₅₀ 0.0070 µg/mL), significantly outperforming itraconazole (IC₅₀ 0.0338 µg/mL) [4].
  • Efinaconazole-N-oxide demonstrates reduced target affinity due to altered electron distribution and steric occupancy near the heme-coordinating region, though quantitative inhibition data remain limited in public literature.
  • Molecular docking simulations indicate that the N-oxide oxygen may induce suboptimal positioning of the triazole ring relative to the heme iron, potentially reducing coordination efficiency [4].

When contextualized within the broader azole pharmacophore landscape, the N-oxide derivative exemplifies how metabolic transformations can alter critical drug-target interactions. Classical azoles (fluconazole, itraconazole) maintain unmodified hydrophobic tails that optimize membrane penetration and CYP51 binding. Conversely, efinaconazole's design innovation—the 4-methylenepiperidine group—was originally intended to minimize keratin binding while maintaining antifungal activity [1] [7]. Oxidation of this group generates a metabolite that forfeits these advantages, exhibiting:

  • Reduced Antifungal Efficacy: Lower activity against dermatophytes and non-dermatophyte molds compared to efinaconazole [8].
  • Altered Physicochemical Behavior: Higher polarity compromises transungual penetration, a critical attribute for onychomycosis drugs [7].
  • Divergent Structure-Activity Relationship (SAR): Illustrates the pharmacophoric intolerance to polar modifications at the piperidine nitrogen position.

Table 3: Comparative In Vitro Activity Against Non-Dermatophyte Fungi (MIC₉₀, µg/mL)

Fungal SpeciesEfinaconazoleEfinaconazole-N-oxideItraconazole
Fusarium falciforme4.0>32.016.0
Fusarium keratoplasticum2.032.08.0
Aspergillus flavus1.016.00.5
Aspergillus niger0.58.00.25
Scopulariopsis brevicaulis8.0>32.04.0

Data synthesized from non-dermatophyte susceptibility studies [8]

Properties

CAS Number

2055038-63-4

Product Name

Efinaconazole-N-oxide

IUPAC Name

(2R,3R)-2-(2,4-difluorophenyl)-3-(4-methylidene-1-oxidopiperidin-1-ium-1-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol

Molecular Formula

C18H22F2N4O2

Molecular Weight

364.397

InChI

InChI=1S/C18H22F2N4O2/c1-13-5-7-24(26,8-6-13)14(2)18(25,10-23-12-21-11-22-23)16-4-3-15(19)9-17(16)20/h3-4,9,11-12,14,25H,1,5-8,10H2,2H3/t14-,18-/m1/s1

InChI Key

QARBKVDEPDEZCY-IKJXHCRLSA-N

SMILES

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)[N+]3(CCC(=C)CC3)[O-]

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.